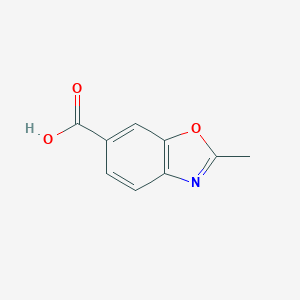

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYDDTFAVDJJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594220 | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-14-7 | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a valuable building block in medicinal chemistry. This document details two primary synthesis pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its structural motif is found in a variety of pharmacologically active molecules. Notably, it is a key intermediate in the synthesis of orexin receptor antagonists, which are under investigation for the treatment of obesity, as well as in the development of novel enhancers for HIV-1 protease inhibitors.[1] The ability to efficiently synthesize this compound is therefore crucial for advancing research in these areas.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are outlined below. Pathway 1 involves a two-step process starting from 4-amino-3-hydroxybenzoic acid, while Pathway 2 is a one-step hydrolysis of the corresponding methyl ester.

Pathway 1: From 4-Amino-3-hydroxybenzoic Acid

This pathway commences with the acetylation of 4-amino-3-hydroxybenzoic acid to form the N-acetyl intermediate, which is then cyclized to yield the final product.

Step 1: N-Acetylation of 4-Amino-3-hydroxybenzoic Acid

The first step is the N-acetylation of the amino group of 4-amino-3-hydroxybenzoic acid using acetic anhydride.

Step 2: Cyclization of 4-Acetamido-3-hydroxybenzoic Acid

The intermediate, 4-acetamido-3-hydroxybenzoic acid, undergoes an intramolecular cyclization to form the benzoxazole ring. This reaction is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA).

Diagram of Synthesis Pathway 1

References

Physicochemical Properties of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [2][3] |

| Melting Point | >230°C (decomposes) | [2] |

| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [2] |

| pKa (Predicted) | 3.68 ± 0.30 | [2] |

| LogP (Predicted) | 1.834 | [4] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, this section outlines standard methodologies that are broadly applicable to organic compounds of this nature.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

Procedure:

-

A small amount of the finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically sharp, within 1-2°C. A broad melting range can indicate the presence of impurities.[5][6]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and delivery in biological systems. A common method for initial solubility screening is the shake-flask method.[7][8]

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A vortex mixer and sonicator can be used to aid dissolution.[9]

-

After the equilibration period, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

-

This concentration represents the solubility of the compound in that specific solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for ionizable compounds, as it influences their solubility, absorption, and distribution. Potentiometric titration is a standard method for pKa determination.[10]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized solutions of acid and base (e.g., HCl and NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent system (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is titrated with a standardized base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). For a carboxylic acid, this corresponds to the point where the concentrations of the acidic and conjugate base forms are equal.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional approach for experimental LogP determination.[11]

Apparatus:

-

Separatory funnel or vials

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or the aqueous phase.

-

The two immiscible phases (n-octanol and water/buffer) are combined in a separatory funnel or vial in a defined ratio.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Workflow and Logical Relationships

The determination of physicochemical properties follows a logical progression, where the results of one experiment can inform the next. For instance, understanding the pKa is crucial for designing meaningful solubility and LogP experiments for an ionizable compound. The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.

Caption: Workflow for Physicochemical Characterization.

Biological Context

While specific signaling pathways for this compound have not been elucidated, the benzoxazole scaffold is present in numerous compounds with a wide array of biological activities.[12] These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[13][14] The physicochemical properties detailed in this guide are fundamental to understanding the potential pharmacokinetic and pharmacodynamic behavior of this compound and are essential for its further investigation as a potential therapeutic agent. The general biological activities of benzoxazole derivatives suggest that this compound could be a candidate for screening in various disease models.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound based on the activities of its parent scaffold.

References

- 1. echemi.com [echemi.com]

- 2. 13452-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS: 13452-14-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents, particularly as a precursor for orexin 1 receptor antagonists and as a component in novel enhancers of HIV-1 protease inhibitors. Experimental protocols and relevant biological pathways are also described to provide a thorough resource for researchers in the field.

Core Compound Data

This compound is a stable, solid organic compound. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 13452-14-7 | [1] |

| Molecular Formula | C₉H₇NO₃ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | >230°C (decomposes) | [1] |

| Purity | ≥97% | [2] |

| Storage | Room temperature, sealed in a dry environment | [1] |

| SMILES | Cc1nc2c(o1)cc(cc2)C(=O)O | [2] |

| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N |

Computational Data:

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 63.33 Ų | [2] |

| logP | 1.83442 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 2.66 | s | 3H | -CH₃ | [1] |

| 7.75 | d, J = 8.3 Hz | 1H | H-5 | [1] |

| 7.96 | dd, J = 8.3, 1.4 Hz | 1H | H-4 | [1] |

| 8.16 | d, J = 0.7 Hz | 1H | H-7 | [1] |

| 13.12 | bs | 1H | -COOH | [1] |

Spectrum acquired on a 300 MHz instrument with DMSO-d6 as the solvent.

Experimental Protocols

Synthesis of this compound

This protocol describes the hydrolysis of methyl 2-methyl-1,3-benzoxazole-6-carboxylate to yield the title compound.[1]

Materials:

-

Methyl 2-methyl-1,3-benzoxazole-6-carboxylate (12.2 g, 0.064 mol)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (5.4 g, 0.128 mol)

-

Tetrahydrofuran (THF) (300 mL)

-

Water (H₂O) (100 mL)

-

Acetic acid (HOAc)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve methyl 2-methyl-1,3-benzoxazole-6-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

After 2 hours, remove the THF by rotary evaporation under reduced pressure.

-

Acidify the remaining aqueous phase to a pH of approximately 3 with acetic acid.

-

Extract the aqueous phase several times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product as a beige solid.

Yield: 10.2 g (90%)[1]

Purification and Characterization: The crude product can be analyzed by thin-layer chromatography (TLC) on a silica gel plate using a mobile phase of ethyl acetate/methanol (90:10). The spot can be visualized under a UV lamp, with an expected Rf value of approximately 0.38.[1] The melting point of the purified product is reported to be 245-246 °C.[1]

Applications in Drug Development

Precursor for Orexin 1 Receptor Antagonists

This compound serves as a crucial starting material for the synthesis of orexin 1 receptor (OX1R) antagonists. These antagonists are under investigation for the treatment of obesity and other disorders where the orexin system is implicated. The carboxylic acid moiety allows for amide bond formation with various amine-containing scaffolds to generate a library of potential drug candidates.

Proposed Synthetic Workflow for an Orexin 1 Receptor Antagonist:

The following diagram illustrates a general workflow for the synthesis of an orexin 1 receptor antagonist using this compound as a key building block. This involves an initial activation of the carboxylic acid, followed by coupling with a suitable amine-containing core structure.

Enhancers of HIV-1 Protease Inhibitors

Novel benzoxazole amides derived from this compound have been synthesized and identified as enhancers of HIV-1 protease inhibitors.[1] Their mechanism of action involves the inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of many drugs, including HIV protease inhibitors. By inhibiting CYP3A4, these benzoxazole derivatives can increase the plasma concentration and prolong the half-life of co-administered protease inhibitors, thereby "boosting" their therapeutic effect.

Biological Context and Signaling Pathways

The Orexin Signaling Pathway

Orexin-A and Orexin-B are neuropeptides that regulate several physiological processes, including wakefulness, appetite, and reward-seeking behaviors. They exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Antagonists of these receptors are of therapeutic interest for conditions such as insomnia and obesity.

The binding of orexin to its receptors, primarily OX1R in the context of antagonists derived from the title compound, initiates a signaling cascade. This typically involves the activation of the Gq alpha subunit of the heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration is a key downstream signal that can be measured to assess receptor activation and antagonism.

Calcium Mobilization Assay for Orexin Receptor Antagonists

A common in vitro method to screen for and characterize orexin receptor antagonists is the calcium mobilization assay. This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orexin agonist.

Principle: Cells engineered to express the orexin receptor (e.g., Chinese Hamster Ovary (CHO) cells) are loaded with a calcium-sensitive fluorescent dye. When an orexin agonist is added, it binds to the receptor, triggering the release of intracellular calcium and causing an increase in fluorescence. If an antagonist is pre-incubated with the cells, it will block the agonist from binding to the receptor, thus preventing or reducing the fluorescence signal.

Experimental Workflow:

References

Structure Elucidation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid. Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial and anticancer properties. A thorough understanding of their structure through spectroscopic and analytical methods is paramount for the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and overall drug discovery and development. This document outlines the key physicochemical properties, detailed experimental protocols for synthesis and characterization, and a summary of expected analytical data for the title compound.

Compound Profile

This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system, with a methyl group at the 2-position and a carboxylic acid at the 6-position.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| CAS Number | 13452-14-7 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [3] |

| SMILES | Cc1nc2ccc(cc2o1)C(O)=O | [1][2] |

| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [3] |

Synthesis Pathway

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible route involves the reaction of 4-amino-3-hydroxybenzoic acid with acetic anhydride.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Spectroscopic and Analytical Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound. While specific experimental data is not publicly available, the following tables summarize the characteristic and predicted values based on the known properties of the benzoxazole scaffold and carboxylic acid functional group.[4][5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet | 1H | H-7 |

| ~8.0 | Doublet | 1H | H-5 |

| ~7.8 | Doublet | 1H | H-4 |

| ~2.7 | Singlet | 3H | -CH₃ |

| Chemical Shift (δ, ppm) | Carbon Atom |

| 165 - 185 | -COOH |

| 150 - 165 | C-2 |

| 140 - 152 | C-7a |

| 130 - 142 | C-3a |

| 120 - 130 | C-5, C-6 |

| 110 - 125 | C-4 |

| 110 - 120 | C-7 |

| 10 - 20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1620 | Medium | C=N stretch (Oxazole ring) |

| 1450-1600 | Medium | C=C stretch (Aromatic ring) |

| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 160 | [M - OH]⁺ |

| 132 | [M - COOH]⁺ |

| 104 | [C₇H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow for Characterization

The structural confirmation of a newly synthesized batch of this compound would follow a standardized workflow to ensure purity and correctness of the assigned structure.

Potential Biological Activity and Signaling Pathway

While the specific biological target for this compound is not extensively documented, numerous benzoxazole derivatives have been identified as potent antibacterial agents that act by inhibiting DNA gyrase.[12][13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibiotic development.

Hypothetical Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the proposed mechanism of action for a benzoxazole derivative as a DNA gyrase inhibitor, leading to bacterial cell death.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and comprehensive spectroscopic analysis. This technical guide provides the foundational information, including expected analytical data and detailed experimental protocols, to support researchers in the synthesis, characterization, and further investigation of this and related benzoxazole derivatives for potential therapeutic applications. The presented hypothetical mechanism of action as a DNA gyrase inhibitor offers a starting point for biological evaluation and future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. esisresearch.org [esisresearch.org]

An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazole-6-carboxylic acid

This guide provides an in-depth overview of the fundamental physicochemical properties of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

This compound is a heterocyclic compound with the chemical formula C9H7NO3.[1][2] Its molecular weight is approximately 177.16 g/mol .[1][3]

| Parameter | Value | Source |

| Molecular Formula | C9H7NO3 | [1][2][4][5] |

| Molecular Weight | 177.16 g/mol | [1][3] |

| Exact Mass | 177.042593085 u | [5] |

| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [1] |

| CAS Number | 13452-14-7 | [4] |

Experimental Protocols

A common experimental protocol for the synthesis of this compound involves the acidification of the aqueous phase of a reaction mixture with acetic acid to a pH of approximately 3. The product is then extracted using dichloromethane. The combined organic phases are subsequently dried with anhydrous sodium sulfate, filtered, and concentrated to yield the final product as a beige solid.[6]

Analytical Workflow

The purity and identity of the synthesized this compound can be ascertained through a standard analytical workflow. This typically involves techniques such as Thin-Layer Chromatography (TLC) to confirm the presence of a single component, and melting point analysis to verify its purity against known values.[6]

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS No. 13452-14-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines its known physicochemical properties and provides detailed, generalized experimental protocols for its characterization. These methodologies are based on standard practices for compounds of the benzoxazole class, which are often characterized by their limited aqueous solubility.

Core Physicochemical Properties

This compound is a solid, pale beige compound.[1][2] Its fundamental properties are summarized in the table below. The predicted values offer a preliminary understanding of its chemical nature.

| Property | Value | Source |

| CAS Number | 13452-14-7 | [1][3] |

| Molecular Formula | C9H7NO3 | [2][4] |

| Molecular Weight | 177.16 g/mol | [2] |

| Physical Form | Solid, Pale Beige | [1][2] |

| Melting Point | >230°C (decomposition)[1][2], 245-246°C[1] | |

| Boiling Point | 353.5 ± 15.0 °C (Predicted) | [2] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.68 ± 0.30 (Predicted) | [2] |

Solubility Profile

The solubility of this compound has been qualitatively described as slightly soluble in heated Dimethyl Sulfoxide (DMSO) and heated Methanol.[2] Benzoxazole derivatives are typically characterized by poor aqueous solubility due to their rigid, hydrophobic core structure.

Expected Solubility

Based on its structure and the general properties of benzoxazoles, the following solubility profile can be anticipated.

| Solvent | Expected Solubility | Notes |

| Water | Very Low | The carboxylic acid group may provide slight solubility, especially at higher pH. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Expected to be poorly soluble at physiological pH. |

| Methanol | Slightly Soluble (heating may improve) | [2] |

| Ethanol | Slightly to Moderately Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (heating may improve) | [2] |

| Dimethylformamide (DMF) | Soluble | |

| Acetone | Slightly Soluble | |

| Acetonitrile | Slightly Soluble | |

| Dichloromethane | Slightly Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the solution.

-

Sampling and Dilution: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Determine the solubility in mg/mL or mol/L by accounting for the dilution factor.

Stability Profile

The stability of the benzoxazole ring can be influenced by factors such as pH, light, and temperature, with hydrolysis being a potential degradation pathway. A comprehensive stability assessment is crucial for determining appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and expose it to 0.1 N HCl at 60°C. |

| Base Hydrolysis | Expose the compound to 0.1 N NaOH at 60°C. |

| Neutral Hydrolysis | Expose the compound to purified water at 60°C. |

| Oxidative Degradation | Treat the compound with a solution of 3% hydrogen peroxide at room temperature. |

| Photostability | Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel. |

| Thermal Degradation | Heat the solid compound at a temperature above the accelerated stability testing temperature (e.g., 70°C). |

Experimental Protocol for Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress condition media. For solid-state studies, weigh the compound into suitable vials.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Quench any reactions if necessary (e.g., neutralize acidic/basic solutions).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) is recommended.

-

Data Evaluation: Quantify the amount of the remaining parent compound and any formed degradation products. The results can be used to determine the degradation rate and pathways.

Recommended Storage

Based on the available information, this compound should be stored in a well-sealed container in a dry environment at room temperature.[2][3]

Conclusion

References

Spectroscopic and Structural Elucidation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-benzoxazole-6-carboxylic acid. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data based on established spectroscopic principles and data from analogous structures. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the nuclei within this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is characterized by signals from the aromatic protons on the benzoxazole ring, the methyl group, and the acidic proton of the carboxylic acid. The aromatic protons' chemical shifts are influenced by the substitution pattern on the benzoxazole ring system.[1] The carboxylic acid proton typically appears as a broad singlet in a downfield region of the spectrum.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~12.0 - 13.0 | br s | 1H, -COOH |

| ~8.2 - 8.4 | d | 1H, Ar-H (H-5) |

| ~8.0 - 8.2 | d | 1H, Ar-H (H-7) |

| ~7.6 - 7.8 | dd | 1H, Ar-H (H-4) |

| ~2.6 | s | 3H, -CH₃ |

Predicted data is based on typical chemical shift ranges for benzoxazole and carboxylic acid moieties. Actual values may vary depending on solvent and experimental conditions.

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region.[1] The aromatic carbons of the benzoxazole core appear in the range of δ 110-160 ppm.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | -COOH |

| ~165 | C-2 |

| ~151 | C-7a |

| ~142 | C-3a |

| ~128 | C-6 |

| ~126 | C-5 |

| ~120 | C-4 |

| ~111 | C-7 |

| ~15 | -CH₃ |

Predicted data is based on analogous structures and established chemical shift correlations. Quaternary carbons (C-2, C-3a, C-6, C-7a) are noted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the benzoxazole ring system. The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid dimer.[2]

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | Medium to Strong | C=N stretch (Benzoxazole) & C=C stretch (Aromatic) |

| 1450 - 1400 | Medium | C-H bend (Methyl) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |

| 950 - 910 | Medium, broad | O-H bend (out-of-plane) (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions, with common losses from the carboxylic acid group and cleavage of the benzoxazole ring.

Table 4: Predicted Mass Spectral Fragmentation Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 177 | [M]⁺ | Molecular Ion |

| 160 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 133 | [M - CO₂]⁺ | Decarboxylation of the molecular ion |

| 132 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 104 | [C₇H₄O]⁺ | Cleavage of the benzoxazole ring |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

FT-IR Spectroscopy

Protocol for Solid Sample Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Ionization and Fragmentation:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4]

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis and Detection:

-

Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

Detect the ions to generate the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and infer the structure of the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted mass spectral fragmentation pathway.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted Mass Spectral Fragmentation.

References

An In-depth Technical Guide to 2-Methylbenzo[d]oxazole-6-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylbenzo[d]oxazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and its role as a key building block in the development of therapeutic agents. Notably, it explores its function as a histamine H4 receptor antagonist, a scaffold for orexin receptor antagonists, and a precursor to enhancers of HIV-1 protease inhibitors. The guide includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

2-Methylbenzo[d]oxazole-6-carboxylic acid is a member of the benzoxazole family, a class of heterocyclic compounds known for their wide range of pharmacological activities.[1] Its rigid bicyclic structure and the presence of a modifiable carboxylic acid group make it an attractive scaffold for the design of novel therapeutic agents. This compound has gained prominence due to its role as a potent and selective antagonist of the histamine H4 receptor, which is implicated in inflammatory and immune responses.[2] Furthermore, it serves as a crucial intermediate in the synthesis of orexin receptor antagonists for the treatment of obesity and sleep disorders, as well as novel enhancers for HIV-1 protease inhibitors.[3]

Discovery and History

While the specific first synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid is not detailed in readily available literature, the development of synthetic routes to the benzoxazole core dates back over a century. The traditional and most common method for synthesizing the benzoxazole ring is through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] Given this, it is highly probable that the initial synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid was achieved through the cyclization of 4-amino-3-hydroxybenzoic acid with an acetylating agent like acetic anhydride or acetyl chloride.

Physicochemical Properties

The key physicochemical properties of 2-methylbenzo[d]oxazole-6-carboxylic acid are summarized in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | References |

| Molecular Formula | C₉H₇NO₃ | [2][4] |

| Molecular Weight | 177.16 g/mol | [2][4] |

| CAS Number | 13452-14-7 | [2] |

| Appearance | Pale Beige Solid | [3] |

| Melting Point | >230 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [3] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.68 ± 0.30 | [3] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [3] |

| InChI | 1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | [4] |

| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [4] |

| SMILES | Cc1nc2ccc(C(=O)O)cc2o1 | [4] |

Synthesis and Experimental Protocols

There are several established methods for the synthesis of 2-substituted benzoxazoles, which can be adapted for the preparation of 2-methylbenzo[d]oxazole-6-carboxylic acid. The most direct route involves the cyclization of 4-amino-3-hydroxybenzoic acid.

Synthesis from 4-Amino-3-hydroxybenzoic Acid

This is a plausible and direct synthetic route, involving the reaction of 4-amino-3-hydroxybenzoic acid with an acetylating agent.

Reaction Scheme:

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to hydrolyze the excess acetic anhydride.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-methylbenzo[d]oxazole-6-carboxylic acid.

Synthesis from Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This method involves the hydrolysis of the corresponding methyl ester.[3]

Reaction Scheme:

Experimental Protocol: [3]

-

Reactant Preparation: To a solution of methyl 2-methylbenzo[d]oxazole-6-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (2 equivalents).[3]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours.[3]

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.[3]

-

Acidification and Extraction: Acidify the remaining aqueous phase to a pH of approximately 3 with acetic acid. Extract the product several times with dichloromethane.[3]

-

Isolation and Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the solid product.[3] A yield of 90% has been reported for this procedure.[3]

Biological Activity and Applications

2-Methylbenzo[d]oxazole-6-carboxylic acid is a versatile molecule with significant biological activities and applications in drug discovery.

Histamine H4 Receptor Antagonism

The compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[2] The H4R is primarily expressed on cells of the immune system, and its activation is involved in chemotaxis and cytokine release, making it a key target for inflammatory and allergic disorders.[5] Antagonists of the H4R, such as 2-methylbenzo[d]oxazole-6-carboxylic acid, have therapeutic potential for conditions like atopic dermatitis, asthma, and pruritus.[5]

Histamine H4 Receptor Signaling Pathway

Caption: Histamine H4 Receptor Signaling Pathway.

Scaffold for Orexin Receptor Antagonists

2-Methylbenzo[d]oxazole-6-carboxylic acid is a valuable starting material for the synthesis of orexin 1 receptor (OX1R) antagonists.[3] Orexins are neuropeptides that regulate wakefulness, appetite, and reward pathways. Antagonism of the OX1R is a therapeutic strategy for treating obesity and addiction.[3]

Orexin Receptor Signaling Pathway

References

- 1. 2-Methylbenzo[d]oxazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-6-carboxylic acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key applications of 2-Methyl-1,3-benzoxazole-6-carboxylic acid. The content herein is intended to support laboratory research and drug development activities by providing essential safety data, experimental insights, and an overview of its utility in significant therapeutic areas.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol .[1] It is typically encountered as a solid at room temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | >230°C (decomposes) | [2] |

| Boiling Point (Predicted) | 353.5±15.0 °C | [2] |

| Density (Predicted) | 1.380±0.06 g/cm³ | [2] |

| Storage Temperature | Room temperature, sealed in a dry place. | [1] |

| CAS Number | 13452-14-7 | [1] |

Safety and Handling Precautions

It is imperative to handle this compound with appropriate caution in a laboratory setting. The following tables summarize the GHS hazard classifications and recommended precautionary measures.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[3] | |

| Skin irritation | H315: Causes skin irritation[3] | |

| Serious eye irritation | H319: Causes serious eye irritation[3] | |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[3] |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] | |

| P330 | Rinse mouth.[4] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[6] Store at room temperature.[1]

Experimental Protocols

This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery. A representative experimental protocol for its synthesis is provided below.

Synthesis of this compound

This protocol describes the synthesis from methyl 2-methylbenzo[d]oxazole-6-carboxylate.[7]

Materials:

-

Methyl 2-methyl-1,3-benzoxazole-6-carboxylate

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Acetic acid (for acidification)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve methyl 2-methyl-1,3-benzoxazole-6-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the reaction mixture vigorously at room temperature for approximately 2 hours.

-

Remove the THF from the reaction mixture using a rotary evaporator under reduced pressure.

-

Acidify the remaining aqueous phase to a pH of approximately 3 using acetic acid.

-

Extract the acidified aqueous phase multiple times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate to yield the solid product, this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmacologically active molecules, notably as orexin receptor antagonists and enhancers of HIV-1 protease inhibitors.[7]

Orexin Receptor Antagonists

The orexin system is a key regulator of wakefulness, and its antagonists are investigated for the treatment of insomnia.[8] this compound can be used as a precursor in the synthesis of these antagonists. The antagonists work by blocking the binding of orexin neuropeptides (Orexin-A and Orexin-B) to their G-protein coupled receptors (OX1R and OX2R), thereby inhibiting the downstream signaling that promotes wakefulness.[9][10]

The binding of orexins to their receptors typically leads to the activation of Gq proteins, which in turn activate Phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[13] This signaling cascade ultimately results in neuronal excitation and the promotion of wakefulness.[12] Orexin receptor antagonists prevent this cascade from being initiated.

Caption: Orexin signaling pathway and the mechanism of its antagonism.

Enhancement of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme for the replication of the HIV virus.[14] Protease inhibitors are a class of antiretroviral drugs that block the activity of this enzyme.[14] However, the efficacy of some protease inhibitors can be limited by their rapid metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[15]

Compounds derived from this compound have been investigated as "pharmacokinetic enhancers" or "boosters".[7] These enhancers are potent inhibitors of CYP3A4.[15] By co-administering a CYP3A4 inhibitor with an HIV protease inhibitor, the metabolic breakdown of the protease inhibitor is slowed down. This leads to higher and more sustained plasma concentrations of the antiviral drug, thereby increasing its therapeutic efficacy and potentially reducing the required dosage and frequency.[16]

Caption: Enhancement of HIV-1 Protease Inhibitor efficacy via CYP3A4 inhibition.

References

- 1. chemscene.com [chemscene.com]

- 2. 13452-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. echemi.com [echemi.com]

- 5. uprm.edu [uprm.edu]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 13452-14-7 [chemicalbook.com]

- 8. Daridorexant: can it fix your insomnia? - Sleepstation [sleepstation.org.uk]

- 9. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 11. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 12. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. Pharmacokinetic enhancers for HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic enhancement of protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Evaluation of Orexin 1 Receptor Antagonists Utilizing 2-Methyl-1,3-benzoxazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of orexin 1 receptor (OX1R) antagonists, starting from 2-Methyl-1,3-benzoxazole-6-carboxylic acid. The protocols detailed below are based on established chemical methodologies and pharmacological assays, focusing on the synthesis of the selective OX1R antagonist SB-334867 as a prime example.

Introduction

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of various physiological processes, including sleep-wake cycles, reward, and motivation.[1] Selective antagonism of the OX1R is a promising therapeutic strategy for treating disorders such as anxiety, panic, and substance use disorders.[2][3] This document outlines the chemical synthesis of an OX1R antagonist derived from this compound and the subsequent experimental protocols for its pharmacological characterization.

Synthesis of 1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea (SB-334867)

The synthesis of the selective OX1R antagonist SB-334867 can be achieved through a multi-step process starting from this compound. The key steps involve the conversion of the carboxylic acid to an amine intermediate, followed by the synthesis of the 1,5-naphthyridine core, and a final coupling reaction to form the urea linkage.

Logical Workflow for the Synthesis of SB-334867

Caption: Synthetic workflow for SB-334867.

Experimental Protocols

Part 1: Synthesis of 6-Amino-2-methyl-1,3-benzoxazole

This protocol describes the conversion of this compound to 6-Amino-2-methyl-1,3-benzoxazole via a Curtius rearrangement.[4][5]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Sodium azide (NaN₃)

-

Diphenylphosphoryl azide (DPPA) can be used for a one-pot procedure[6]

-

Anhydrous toluene or dioxane

-

Tert-butanol

-

Hydrochloric acid (HCl)

Procedure:

-

Acyl Azide Formation:

-

Convert this compound to its corresponding acyl chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., acetone or THF) and cool to 0°C.

-

Add a solution of sodium azide in water dropwise with vigorous stirring. Maintain the temperature at 0°C for 2-3 hours.

-

Extract the resulting acyl azide with an organic solvent (e.g., toluene) and dry the organic layer over anhydrous sodium sulfate.

-

-

Curtius Rearrangement:

-

Carefully heat the solution of the acyl azide in an inert solvent like toluene. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.[7] The reaction is typically carried out at 80-100°C until the gas evolution ceases.

-

-

Hydrolysis to the Amine:

-

To the cooled solution of the isocyanate, add an aqueous acid solution (e.g., HCl).

-

Heat the mixture to reflux to hydrolyze the intermediate carbamic acid.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the 6-Amino-2-methyl-1,3-benzoxazole.

-

Filter, wash with water, and dry the product. Recrystallize from a suitable solvent if necessary.

-

Part 2: Synthesis of 4-Amino-1,5-naphthyridine

This protocol is based on the Gould-Jacobs reaction to form the naphthyridine core.[8]

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A or diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Synthesis of 1,5-Naphthyridin-4-ol:

-

Heat a mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate at 100-120°C.

-

Add the resulting intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to 240-250°C to effect cyclization.

-

Cool the reaction mixture and isolate the precipitated 1,5-Naphthyridin-4-ol by filtration.

-

-

Synthesis of 4-Chloro-1,5-naphthyridine:

-

Reflux 1,5-Naphthyridin-4-ol in an excess of phosphorus oxychloride.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Quench the residue with ice and neutralize with a base to precipitate 4-Chloro-1,5-naphthyridine.

-

-

Synthesis of 4-Amino-1,5-naphthyridine:

-

Heat 4-Chloro-1,5-naphthyridine with concentrated ammonium hydroxide in a sealed tube at 140-150°C.[9]

-

After cooling, isolate the product, 4-Amino-1,5-naphthyridine, by filtration.

-

Part 3: Synthesis of SB-334867 (Urea Formation)

Materials:

-

6-Amino-2-methyl-1,3-benzoxazole

-

4-Amino-1,5-naphthyridine

-

Triphosgene or a similar phosgene equivalent

-

Triethylamine or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

There are several methods for urea formation. A common approach involves the reaction of an amine with an isocyanate. Alternatively, a two-step, one-pot procedure using a phosgene equivalent is often employed.

-

In-situ formation of an isocyanate or chloroformate: React 4-Amino-1,5-naphthyridine with triphosgene in the presence of a base like triethylamine in an anhydrous solvent at low temperature (e.g., 0°C).

-

Coupling: Add 6-Amino-2-methyl-1,3-benzoxazole to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine. Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain SB-334867.

Pharmacological Evaluation Protocols

In Vitro Assay: Calcium Mobilization

This assay measures the ability of a compound to antagonize the increase in intracellular calcium ([Ca²⁺]i) induced by orexin-A in cells expressing the human OX1 receptor.[10][11]

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human OX1 receptor.

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.[12]

-

Orexin-A peptide.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound (e.g., SB-334867).

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the OX1R-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

-

Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then add a fixed concentration of orexin-A (typically EC₈₀) and continue to record the fluorescence intensity over time.

-

Data Analysis: The antagonist activity is determined by the reduction in the orexin-A-induced fluorescence signal. Calculate IC₅₀ values from the concentration-response curves.

In Vivo Model: Elevated Plus Maze (EPM) for Anxiety

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[13]

Materials:

-

Elevated Plus Maze apparatus.

-

Male Wistar or Sprague-Dawley rats.

-

Test compound (e.g., SB-334867) formulated in a suitable vehicle.

-

Vehicle control.

-

Video tracking software.

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30-60 minutes).

-

Testing: Place the animal in the center of the EPM, facing one of the open arms.

-

Recording: Record the animal's behavior for a 5-minute session using a video camera.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Anxiolytic activity is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group, without significant changes in total locomotor activity.

Data Presentation

Table 1: In Vitro Activity of SB-334867

| Parameter | Receptor | Value | Reference |

| pKB (vs Orexin-A) | Human OX1R | 7.27 ± 0.04 | [10] |

| pKB (vs Orexin-B) | Human OX1R | 7.23 ± 0.03 | [10] |

| Inhibition at 10 µM (vs Orexin-A) | Human OX2R | 32.7 ± 1.9% | [10] |

| Selectivity (OX2R/OX1R) | ~50-fold | [1] |

Table 2: Pharmacokinetic Properties of SB-334867

| Parameter | Value | Route of Administration | Species | Reference |

| Half-life (t₁/₂) | 0.4 hours | Intraperitoneal (i.p.) | Rat | [1] |

| Bioavailability | 10% | Not specified | Rat | [1] |

| CNS Penetration | Good | Intravenous (i.v.) | Rat | [1] |

Orexin 1 Receptor Signaling Pathway

Orexin 1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 protein. Activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Caption: Orexin 1 Receptor (OX1R) signaling pathway.

References

- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orexin-A Induces Anxiety-like Behavior through Interactions with Glutamatergic Receptors in the Bed Nucleus of the Stria Terminalis of Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid in the Development of HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct incorporation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid into the core structure of HIV-1 protease inhibitors is not extensively documented in publicly available literature, the benzoxazole scaffold is a privileged structure in medicinal chemistry and has garnered significant interest in the development of anti-HIV agents. Benzoxazole derivatives have been investigated for a range of biological activities, including as potential anti-HIV-1 agents.

Notably, derivatives of benzo[d]oxazole-6-carboxylic acid have been successfully designed and synthesized as pharmacokinetic enhancers of existing HIV protease inhibitors by inhibiting cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for their metabolism. This application highlights the potential of the benzoxazole-6-carboxylic acid moiety to improve the therapeutic profile of antiretroviral drugs.

These application notes and protocols will explore the rationale for using this scaffold, provide hypothetical and documented applications in HIV-1 protease inhibitor research, and detail relevant experimental procedures.

Application Notes

Rationale for Utilizing the Benzoxazole Scaffold in Drug Design

The benzoxazole ring system offers several advantageous properties for drug design:

-

Structural Rigidity: The fused ring system provides a rigid scaffold, which can help in optimizing the binding orientation of a molecule within the active site of a target protein, such as HIV-1 protease. This can lead to improved potency and selectivity.

-

Hydrogen Bonding Capacity: The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating interactions with amino acid residues in the enzyme's active site.

-

Bioisosterism: The benzoxazole moiety can be considered a bioisostere of other aromatic or heterocyclic systems, or even a masked carboxylic acid, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

-

Metabolic Stability: The benzoxazole core is generally stable to metabolic degradation, which can contribute to a longer in vivo half-life of a drug candidate.

Potential Application as a P-site Ligand in HIV-1 Protease Inhibitors

The active site of HIV-1 protease is comprised of a series of pockets (S3, S2, S1, S1', S2', S3') that accommodate the amino acid side chains of the substrate. The design of protease inhibitors often involves creating molecules with moieties (P3, P2, P1, P1', P2', P3') that fit into these pockets. The this compound moiety could potentially be incorporated as a P1 or P2 ligand. The carboxylic acid could be coupled to the backbone of a non-peptidic inhibitor, with the benzoxazole ring system occupying one of the S pockets.

Application Notes and Protocols for the Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the well-established reaction of 2-aminophenols with carboxylic acids, utilizing polyphosphoric acid as a condensing agent.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound is a crucial step in the preparation of more complex molecules for drug discovery and development. The protocol herein describes a robust and efficient method for its synthesis.

The primary synthetic route involves the condensation of 4-amino-3-hydroxybenzoic acid with acetic acid, facilitated by polyphosphoric acid (PPA), which serves as both a catalyst and a solvent at elevated temperatures. This reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

Experimental Protocol

Materials and Reagents:

-

4-Amino-3-hydroxybenzoic acid

-

Glacial Acetic Acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

10% Sodium bicarbonate solution

-

Ethanol

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask (100 mL)

-

Heating mantle with magnetic stirrer

-

Condenser

-

Beaker (500 mL)

-

Buchner funnel and vacuum flask

-

pH paper or pH meter

-

Recrystallization apparatus

-

Vacuum oven

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-amino-3-hydroxybenzoic acid (1.53 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).

-